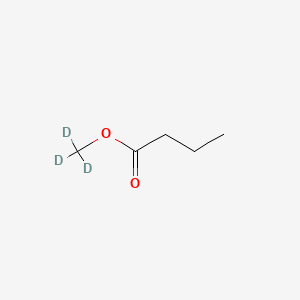

Methyl-d3 butyrate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

trideuteriomethyl butanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |

InChI Key |

UUIQMZJEGPQKFD-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCC |

Canonical SMILES |

CCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Methyl-d3 Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3 butyrate, the deuterated isotopologue of methyl butyrate, is a valuable tool in various scientific disciplines, particularly in metabolic research and drug development. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of deuterium. This isotopic labeling allows for the tracing and quantification of butyrate and its metabolites in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in metabolic research.

Chemical and Physical Properties

The physical properties of this compound are expected to be very similar to those of methyl butyrate. The primary difference lies in its molecular weight, which is increased by the mass of the three deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C₅D₃H₇O₂ | [1] |

| Molecular Weight | 105.15 g/mol | [1] |

| CAS Number | 38666-81-8 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~102-103 °C (estimated from methyl butyrate) | |

| Density | ~0.898 g/mL at 25 °C (estimated from methyl butyrate) | |

| Solubility in Water | Slightly soluble | |

| Refractive Index | ~1.385 at 20 °C (estimated from methyl butyrate) |

Experimental Protocols

Detailed methodologies for determining the key chemical and physical properties of this compound are outlined below. These protocols are standard procedures in organic chemistry and can be adapted for the specific requirements of the user.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities, a micro-boiling point determination method is suitable.

Methodology:

-

A small amount of this compound is placed in a capillary tube, which is then attached to a thermometer.

-

The setup is immersed in a heating bath (e.g., a Thiele tube with mineral oil).

-

The bath is heated slowly, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Density

Principle: Density is the mass per unit volume of a substance. It can be determined by accurately measuring the mass of a known volume of the liquid.

Methodology:

-

A calibrated pycnometer (a flask with a specific volume) is weighed empty.

-

The pycnometer is filled with this compound to the calibration mark.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the pycnometer.[2][3] Temperature control is crucial for accurate density measurements.[2]

Determination of Solubility in Water

Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Methodology:

-

To a test tube containing a known volume of deionized water (e.g., 1 mL), add a small, measured amount of this compound (e.g., 100 µL).

-

The mixture is vigorously agitated (vortexed) for a set period.

-

The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct phases (insoluble/slightly soluble).[4][5]

-

For quantitative analysis, techniques like gas chromatography (GC) or NMR can be used to determine the concentration of the ester in the aqueous phase.

Applications in Metabolic Research: Butyrate Metabolism

Butyrate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers.[6] It serves as a primary energy source for colonocytes and has been implicated in various physiological processes, including the regulation of gene expression, inflammation, and cell differentiation.[6][7] this compound is an invaluable tracer for studying the in vivo and in vitro metabolism of butyrate.

Butanoate Metabolism Signaling Pathway

The following diagram illustrates a simplified overview of the butanoate metabolism pathway, where isotopically labeled butyrate can be traced.

Caption: Simplified pathway of butyrate metabolism.

Experimental Workflow for Isotopic Labeling Studies

The use of this compound in metabolic studies typically follows a structured workflow to trace its fate in a biological system.

Caption: Experimental workflow for stable isotope tracing.

Conclusion

This compound is a powerful tool for investigating the complex roles of butyrate in health and disease. Its distinct isotopic signature allows for precise tracking and quantification within biological systems. The standardized experimental protocols for determining its chemical properties ensure accurate and reproducible results. By leveraging stable isotope labeling with this compound, researchers can gain deeper insights into metabolic pathways, drug metabolism, and the intricate interactions between the gut microbiota and the host.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. calnesis.com [calnesis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. wjgnet.com [wjgnet.com]

- 7. A butyrate‐producing synbiotic mitigates intestinal inflammation in a murine colitis model - PMC [pmc.ncbi.nlm.nih.gov]

Methyl-d3 butyrate CAS number and molecular formula.

For researchers, scientists, and professionals in drug development, understanding the fundamental properties and applications of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of Methyl-d3 butyrate, a deuterated analog of methyl butyrate, covering its chemical identity, synthesis, and potential experimental applications.

Core Chemical Data

This compound is a stable, isotopically labeled form of methyl butyrate where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution provides a distinct mass signature, making it a valuable tool in various analytical and research applications.

| Property | Value | Citation |

| CAS Number | 38666-81-8 | [1] |

| Molecular Formula | C5H7D3O2 | [1] |

| Molecular Weight | 105.15 g/mol | [1] |

| Synonyms | Trideuteriomethyl butanoate | [2] |

| Unlabeled CAS | 623-42-7 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methyl-d3 bromide with silver butyrate. This method results in a nearly quantitative yield of the desired product.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established chemical literature.[1]

-

Preparation of Silver Butyrate:

-

Dissolve 40 g of n-butyric acid in 200 ml of water containing a sufficient amount of aqueous ammonia for neutralization.

-

In a separate vessel, dissolve 37 g of silver nitrate in 400 ml of water.

-

Add the silver nitrate solution in small portions to the stirred butyric acid solution.

-

Recrystallize the resulting silver butyrate salt from boiling water.

-

Dry the crystals over phosphorus pentoxide in a vacuum desiccator and store in an amber bottle.

-

-

Preparation of Methyl-d3 Bromide:

-

Place 34.0 g (0.2 mole) of silver acetate-d3 in a 500 ml four-necked round-bottomed flask equipped with a funnel, a thermometer, and a mechanical stirrer.

-

Slowly heat the reaction mixture to the boiling point and reflux for one to one and a half hours while passing a current of dry nitrogen.

-

The crude product is then distilled on a vacuum line through ascarite to remove any dissolved carbon dioxide and bromine.

-

-

Esterification:

-

The purified methyl-d3 bromide is then reacted with the prepared silver butyrate.

-

The resulting this compound is isolated by attaching the opened reaction tube to a Stock trap cooled in liquid nitrogen on a vacuum manifold and evacuating to a pressure of 0.1 mm.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the use of its non-labeled counterpart, butyrate, is well-documented, particularly in studies related to gut health and immunology. Researchers can adapt these protocols by substituting standard butyrate with this compound for tracer studies and metabolic flux analysis.

General Experimental Protocol: Cell Culture Treatment

This protocol provides a general guideline for treating cultured cells with butyrate, which can be adapted for this compound.

-

Cell Seeding: Plate cells (e.g., Caco-2 intestinal epithelial cells) in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Preparation of Butyrate Solution: Prepare a stock solution of sodium butyrate (or this compound) in a suitable solvent (e.g., sterile water or PBS).

-

Treatment:

-

For studies investigating the synergistic effects with other compounds like 1,25-dihydroxyvitamin D3 (1,25D3), cells can be pre-treated with one compound before the addition of the other.

-

A typical treatment regimen might involve treating cells with butyrate at concentrations ranging from 20 to 100 mg/kg (in animal models, which can be translated to appropriate molar concentrations for in vitro work).[3]

-

Incubate the cells for a specified period (e.g., 48 to 72 hours) at 37°C in a humidified incubator.[3]

-

-

Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:

-

RNA extraction and quantitative real-time PCR (RT-PCR): To analyze the gene expression of target genes, such as cytokines and antimicrobial peptides.[3]

-

Protein analysis: Western blotting or ELISA to determine the protein levels of interest.

-

Metabolomic analysis: Mass spectrometry-based techniques to trace the metabolic fate of the deuterated butyrate.

-

Logical Flow of a Cell-Based Experiment

Caption: General workflow for a cell-based experiment.

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Methyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of deuterated methyl butanoate, a valuable isotopically labeled compound used in a variety of scientific applications, including as an internal standard in mass spectrometry-based analyses and in metabolic tracer studies. This document details established synthetic methodologies, experimental protocols, and data presentation to facilitate its preparation and characterization in a laboratory setting.

Introduction

Deuterium-labeled compounds are essential tools in pharmaceutical research, metabolic studies, and environmental analysis. The replacement of hydrogen with deuterium atoms can alter the physicochemical properties of a molecule, notably its mass and vibrational frequencies, without significantly changing its chemical reactivity. This makes deuterated compounds ideal for use as internal standards in quantitative mass spectrometry, as tracers in metabolic pathway elucidation, and for investigating reaction mechanisms. Methyl butanoate, an ester with a characteristic fruity odor, serves as a model compound for which deuterated analogues are frequently required. This guide focuses on the practical synthesis of various deuterated isotopologues of methyl butanoate.

Synthetic Strategies

The preparation of deuterated methyl butanoate can be achieved through several synthetic routes, primarily involving the esterification of a deuterated carboxylic acid with a deuterated or non-deuterated alcohol, or vice versa. The two most common and effective methods are the Fischer-Speier esterification and reaction involving a pre-formed salt of the carboxylic acid. The choice of method depends on the desired deuteration pattern and the availability of deuterated starting materials.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, and/or the water formed during the reaction is removed.

This method can be adapted to synthesize various deuterated isotopologues of methyl butanoate by using appropriately deuterated starting materials:

-

Methyl-d3-butanoate: Prepared by reacting butanoic acid with methanol-d4 (CD3OD).

-

Methyl butanoate-d7: Prepared by reacting butanoic acid-d7 (CD3CD2CD2COOH) with methanol.

-

Methyl butanoate-d10: Prepared by reacting butanoic acid-d7 with methanol-d4.

Synthesis via Silver Salt of Butanoic Acid

An alternative method involves the reaction of a silver salt of the carboxylic acid with a deuterated alkyl halide. This method is particularly useful for the synthesis of methyl-d3-butanoate.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of three different deuterated isotopologues of methyl butanoate.

Synthesis of Methyl-d3-butanoate via Fischer Esterification

Reaction: Butanoic Acid + Methanol-d4 → Methyl-d3-butanoate + Water

Materials:

-

Butanoic acid

-

Methanol-d4 (CD3OD, ≥99.5 atom % D)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butanoic acid and a 5-fold molar excess of methanol-d4.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of butanoic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and add it to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl-d3-butanoate.

-

Purify the product by distillation to yield pure methyl-d3-butanoate.

Synthesis of Methyl butanoate-d7 via Fischer Esterification

Reaction: Butanoic acid-d7 + Methanol → Methyl butanoate-d7 + Water

Materials:

-

Butanoic acid-d7 (CD3CD2CD2COOH, ≥98 atom % D)

-

Methanol (CH3OH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether

Procedure:

-

Follow the procedure outlined in Section 3.1, substituting butanoic acid with butanoic acid-d7 and methanol-d4 with non-deuterated methanol.

Synthesis of Methyl-d3-butanoate via Silver Butyrate

Reaction: Silver Butyrate + Methyl-d3-iodide → Methyl-d3-butanoate + Silver Iodide

Materials:

-

Butanoic acid

-

Silver nitrate (AgNO3)

-

Ammonia solution

-

Methyl-d3-iodide (CD3I, ≥99 atom % D)

Procedure:

-

Preparation of Silver Butyrate: Dissolve butanoic acid in water and neutralize with a slight excess of ammonia solution. To this solution, add a solution of silver nitrate in water with stirring. The precipitated silver butyrate is filtered, washed with water, and dried in a vacuum desiccator.

-

Esterification: In a sealed tube, react the dried silver butyrate with a slight molar excess of methyl-d3-iodide.

-

Heat the sealed tube at 80-100 °C for 12-16 hours.

-

After cooling, the contents of the tube are extracted with diethyl ether.

-

The ether extract is filtered to remove silver iodide and then washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield methyl-d3-butanoate.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated methyl butanoate.

Table 1: Summary of Synthetic Methods and Expected Yields

| Product | Starting Materials | Synthetic Method | Typical Yield (%) |

| Methyl-d3-butanoate | Butanoic acid, Methanol-d4 | Fischer Esterification | 75-85 |

| Methyl butanoate-d7 | Butanoic acid-d7, Methanol | Fischer Esterification | 70-80 |

| Methyl-d3-butanoate | Silver Butyrate, Methyl-d3-iodide | Silver Salt Method | 60-70 |

Table 2: Characterization Data for Deuterated Methyl Butanoate Isotopologues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Isotopic Purity (atom % D) |

| Methyl-d3-butanoate | C5H7D3O2 | 105.15 | ~102 | ≥99 |

| Methyl butanoate-d7 | C5H3D7O2 | 109.18 | ~102 | ≥98 |

| Methyl butanoate-d10 | C5D10O2 | 112.20 | ~102 | ≥98 |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic pathway for Methyl-d3-butanoate via Fischer Esterification.

Caption: Synthesis of Methyl-d3-butanoate via the silver salt method.

Caption: General experimental workflow for the synthesis and purification.

Characterization

The successful synthesis and purity of deuterated methyl butanoate must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the absence or significant reduction of signals corresponding to the deuterated positions. For example, in methyl-d3-butanoate, the singlet corresponding to the methyl ester protons at ~3.6 ppm will be absent. 13C NMR can also be used to confirm the structure.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the deuterated product and for assessing its isotopic purity.[1][2][3] High-resolution mass spectrometry can be used to accurately determine the mass and confirm the elemental composition. The isotopic distribution of the molecular ion peak will indicate the level of deuteration.[1][2][3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of deuterated methyl butanoate. By following the outlined Fischer esterification and silver salt methods, researchers can reliably produce various isotopologues of this important labeled compound. The provided experimental protocols, data tables, and workflow diagrams serve as a practical resource for the successful synthesis, purification, and characterization of deuterated methyl butanoate for use in a wide range of scientific applications.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Role of Butyrate in Gut Microbiome Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota through the fermentation of dietary fibers. It serves as the primary energy source for colonocytes and plays a pivotal role in maintaining gut homeostasis.[1] Emerging research has highlighted its multifaceted functions, including enhancement of the gut barrier, modulation of the immune system, and regulation of gene expression, making it a focal point in gut microbiome studies and a promising target for therapeutic interventions in various diseases. This technical guide provides an in-depth overview of the role of butyrate, its mechanisms of action, and detailed experimental protocols for its study.

Butyrate Production and Metabolism

Butyrate is primarily produced in the colon by specific anaerobic bacteria, predominantly from the Firmicutes phylum, such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species.[2] These bacteria ferment complex carbohydrates, particularly resistant starches and dietary fibers, that escape digestion in the upper gastrointestinal tract. The concentration of butyrate is highest in the proximal colon, where microbial fermentation is most active, with levels typically ranging from 10 to 25 mM in human stools.[3]

Once produced, butyrate is rapidly absorbed by colonocytes, where it is metabolized through β-oxidation to generate ATP, providing approximately 70% of the energy requirement for these cells.[4] This local energy provision is crucial for maintaining the integrity and function of the colonic epithelium.

Mechanisms of Action

Butyrate exerts its diverse biological effects through several key mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones.[4][5] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.[5][6]

-

G-Protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several G-protein coupled receptors, including GPR109A, GPR41, and GPR43.[7][8] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling pathways that influence gut homeostasis and immune responses.

-

NF-κB Signaling Inhibition: Butyrate has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[6] By preventing the degradation of IκBα, butyrate sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines.[6][9]

Key Physiological Roles of Butyrate

Enhancement of Gut Barrier Function

Butyrate plays a critical role in maintaining the integrity of the intestinal epithelial barrier. It achieves this by:

-

Upregulating Tight Junction Proteins: Butyrate has been shown to increase the expression of tight junction proteins such as claudins, occludin, and zonula occludens-1 (ZO-1), which are essential for sealing the paracellular space between epithelial cells.[10][11][12]

-

Promoting Tight Junction Assembly: Beyond increasing their expression, butyrate facilitates the proper assembly and localization of tight junction proteins at the cell membrane.[13]

The enhancement of barrier function is often quantified by measuring the transepithelial electrical resistance (TER), an indicator of ion permeability across the epithelial monolayer.

Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TER) in Caco-2 Cell Monolayers

| Butyrate Concentration | Treatment Duration | Change in TER (%) | Reference |

| 2 mM | 24 hours | + 50% | Fanning et al., 2019 |

| 5 mM | 48 hours | + 75% | Peng et al., 2009 |

| 8 mM | 24 hours | + 60% | Wang et al., 2012 |

Modulation of the Immune System

Butyrate exerts potent immunomodulatory effects, primarily characterized by its anti-inflammatory properties. It influences a wide range of immune cells, including macrophages, dendritic cells, and T cells.

-

Anti-inflammatory Cytokine Production: Butyrate promotes the production of the anti-inflammatory cytokine interleukin-10 (IL-10) by various immune cells.[4][11][14]

-

Pro-inflammatory Cytokine Inhibition: It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12).[4][5][15]

Table 2: Effect of Butyrate on Cytokine Production in Immune Cells

| Cell Type | Stimulant | Butyrate Concentration | Cytokine | Change in Production (%) | Reference |

| PBMCs | LPS | 0.1 mM | TNF-α | - 40% | [11] |

| Macrophages | LPS | 1 mM | IL-6 | - 50% | Säemann et al., 2000 |

| Macrophages | LPS | 10 mM | IL-10 | - 30% | [11] |

| B cells | - | 0.5 mM | IL-10 | + 150% | Luo et al., 2022 |

Signaling Pathways and Experimental Workflows

Butyrate Signaling Pathways

Butyrate's mechanisms of action involve intricate signaling cascades. The following diagrams illustrate the key pathways.

Experimental Workflows

The following diagrams outline typical workflows for key experiments in butyrate research.

Experimental Protocols

Quantification of Butyrate in Fecal Samples by Gas Chromatography (GC)

This protocol describes the extraction and quantification of butyrate from fecal samples using gas chromatography.

Materials:

-

Fecal samples

-

Internal standard (e.g., 2-ethylbutyric acid)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Gas chromatograph with a flame ionization detector (FID)

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample in distilled water.

-

Internal Standard: Add a known amount of the internal standard to the homogenate.

-

Acidification: Acidify the sample with HCl to protonate the SCFAs.

-

Extraction: Extract the SCFAs with diethyl ether by vigorous vortexing.

-

Phase Separation: Centrifuge to separate the organic and aqueous phases.

-

Drying: Transfer the ether layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject an aliquot of the ether extract into the GC-FID for analysis.

-

Quantification: Determine the concentration of butyrate by comparing its peak area to that of the internal standard and a standard curve.[5][16][17]

Caco-2 Cell Culture for Intestinal Barrier Function Studies

This protocol details the culture and differentiation of Caco-2 cells to form a polarized monolayer for assessing intestinal barrier integrity.[2][4][18][19][20]

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Permeable cell culture inserts (e.g., Transwells)

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the permeable inserts at a high density.

-

Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days. During this time, the cells will differentiate and form a polarized monolayer with well-developed tight junctions.[18]

-

TER Measurement: Monitor the formation of the barrier by measuring the TER periodically using an epithelial volt-ohm meter. The TER should reach a stable plateau, indicating a confluent and functional monolayer.[21][22]

-

Butyrate Treatment: Once the monolayer is established, treat the cells with different concentrations of butyrate added to the apical chamber for the desired duration.

-

Assessment of Barrier Function: Following treatment, assess barrier function by measuring TER and/or paracellular permeability using fluorescently labeled markers like FITC-dextran.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to screen for HDAC inhibitors like butyrate.[3][12][15][23][24]

Materials:

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Assay buffer

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound (butyrate) or control inhibitor (TSA).

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of HDAC activity by comparing the fluorescence of the butyrate-treated wells to the control wells.

Conclusion and Future Directions

Butyrate stands out as a critical microbial metabolite with profound effects on gut health and systemic physiology. Its roles in maintaining the gut barrier, modulating the immune system, and regulating gene expression underscore its therapeutic potential for a range of conditions, including inflammatory bowel diseases and metabolic disorders. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of butyrate and harness its beneficial properties for human health. Future research should focus on elucidating the complex interplay between diet, the gut microbiota, and butyrate production, as well as developing targeted strategies to modulate butyrate levels in the gut for therapeutic benefit.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 5. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. youtube.com [youtube.com]

- 9. licorbio.com [licorbio.com]

- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 11. research.rug.nl [research.rug.nl]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. Microbial metabolite butyrate promotes induction of IL-10+IgM+ plasma cells | PLOS One [journals.plos.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 19. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. documentsdelivered.com [documentsdelivered.com]

- 23. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resources.bio-techne.com [resources.bio-techne.com]

The Significance of Short-Chain Fatty Acids in Metabolic Research: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs), the primary metabolites produced from the microbial fermentation of dietary fiber in the colon, have emerged as pivotal signaling molecules in host metabolism. Predominantly comprising acetate, propionate, and butyrate, these fatty acids exert pleiotropic effects on host physiology, influencing everything from gut health to systemic energy homeostasis. Their role in metabolic regulation has garnered significant attention, with a growing body of evidence implicating them in the modulation of glucose homeostasis, lipid metabolism, and appetite control. This technical guide provides a comprehensive overview of the current understanding of SCFAs in metabolic research, detailing their production, signaling pathways, and physiological effects. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field.

Introduction to Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) are saturated aliphatic organic acids with one to six carbons. The most abundant of these in the human gut are acetate (C2), propionate (C3), and butyrate (C4), which constitute over 95% of the total SCFA pool.[1] They are produced by the anaerobic fermentation of indigestible carbohydrates, such as dietary fiber and resistant starch, by the gut microbiota.[2] While serving as an energy source for the host—contributing an estimated 5-15% of the total caloric requirements in humans—SCFAs also function as critical signaling molecules.[3][4] Their effects are mediated through two primary mechanisms: the activation of G protein-coupled receptors (GPCRs), namely GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2), and the inhibition of histone deacetylases (HDACs).[3][5] This dual functionality allows SCFAs to influence a wide array of physiological processes, making them a key area of investigation in metabolic research.

SCFA Production, Distribution, and Molar Ratios

The production of SCFAs is directly influenced by diet, particularly the intake of dietary fiber, and the composition of an individual's gut microbiota.[1][6] The fermentation process yields acetate, propionate, and butyrate in an approximate molar ratio of 60:20:20 in the colon and stool.[1] However, this ratio can vary depending on the available substrate and the specific microbial populations present.

Most of the SCFAs produced are absorbed by the colonocytes, with only about 5% being excreted in the feces.[1] Butyrate is the preferred energy source for colonic epithelial cells, while acetate and propionate enter the portal circulation and are primarily metabolized by the liver.[7][8] Acetate, being the most abundant SCFA, can also reach peripheral tissues and even cross the blood-brain barrier.[9]

| Parameter | Value | Reference |

| Primary SCFAs | Acetate (C2), Propionate (C3), Butyrate (C4) | [2] |

| Approximate Molar Ratio (Colon) | 60:20:20 (Acetate:Propionate:Butyrate) | [1] |

| Total SCFA Concentration (Proximal Colon) | 70-140 mM | [1] |

| Total SCFA Concentration (Distal Colon) | 20-70 mM | [1] |

| Contribution to Host Energy | 5-15% of total caloric requirements | [3][4] |

| Fecal Excretion | ~5% of produced SCFAs | [1] |

Signaling Mechanisms of Short-Chain Fatty Acids

The metabolic effects of SCFAs are largely attributed to their ability to activate specific cell surface receptors and modulate epigenetic processes through HDAC inhibition.

G Protein-Coupled Receptors (GPCRs)

SCFAs are ligands for a subset of GPCRs, primarily GPR41, GPR43, and GPR109A. The activation of these receptors by SCFAs initiates downstream signaling cascades that vary depending on the receptor and the cell type in which it is expressed.

-

GPR43 (FFAR2): Activated by all three major SCFAs, GPR43 is highly expressed in immune cells, adipocytes, and intestinal epithelial cells.[10] Its activation can lead to the modulation of inflammatory responses and the secretion of gut hormones.

-

GPR41 (FFAR3): Preferentially activated by propionate and butyrate, GPR41 is found in adipose tissue, peripheral blood mononuclear cells, and the enteric nervous system.[10] It is implicated in the regulation of appetite and energy expenditure.

-

GPR109A (HCAR2): This receptor is primarily activated by butyrate and the B-vitamin niacin.[10] It is expressed in adipocytes and immune cells and is involved in modulating lipolysis and inflammation.

Histone Deacetylase (HDAC) Inhibition

Butyrate, and to a lesser extent propionate, can act as inhibitors of histone deacetylases (HDACs).[3] By inhibiting HDACs, these SCFAs promote the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This epigenetic modification plays a crucial role in the anti-inflammatory and anti-proliferative effects of butyrate, particularly in the colon.[5]

Role of SCFAs in Metabolic Regulation

Glucose Homeostasis and Insulin Sensitivity

SCFAs have been shown to improve glucose metabolism and insulin sensitivity through various mechanisms. A meta-analysis of clinical studies demonstrated that interventions leading to increased SCFA levels were associated with significantly reduced fasting insulin and improved HOMA-IR (a measure of insulin resistance), although no significant change in fasting glucose was observed.[[“]][12][13]

| Metabolic Parameter | Effect of Increased SCFAs | Reference |

| Fasting Insulin | Significantly reduced | [[“]][12][13] |

| HOMA-IR | Significantly improved (reduced) | [[“]][12][13] |

| Fasting Glucose | No significant change | [[“]][12][13] |

One of the key mechanisms by which SCFAs influence glucose homeostasis is by stimulating the release of the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells.[14][15] GLP-1 enhances insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon release, while both GLP-1 and PYY promote satiety.[2]

Lipid Metabolism and Obesity

The impact of SCFAs on lipid metabolism and obesity is multifaceted. Butyrate serves as the primary energy source for colonocytes, and its metabolism can influence local and systemic energy balance.[3] In adipocytes, in vitro studies have shown that butyrate can reduce lipid accumulation by increasing the basal activity of hormone-sensitive lipase (HSL) and the expression of adipose triglyceride lipase (ATGL).[[“]]

Furthermore, SCFAs can influence lipid metabolism in the liver. Propionate can be used as a substrate for gluconeogenesis, and both acetate and butyrate can be used for de novo lipogenesis.[7] However, some studies suggest that SCFAs may also suppress hepatic lipogenesis.[17]

Appetite Regulation

SCFAs contribute to appetite regulation through both hormonal and neural pathways. The release of PYY and GLP-1, stimulated by SCFAs acting on L-cells, signals satiety to the brain.[7][14][18] Acetate can also cross the blood-brain barrier and directly influence appetite centers in the hypothalamus.[9]

Experimental Protocols in SCFA Research

A variety of experimental models and techniques are employed to investigate the role of SCFAs in metabolism.

Quantification of SCFAs

Accurate measurement of SCFA concentrations in biological samples is crucial. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical methods.

General Protocol for SCFA Quantification by GC-MS:

-

Sample Preparation: Fecal, plasma, or tissue samples are homogenized and acidified to protonate the SCFAs, making them more volatile. An internal standard (e.g., 2-ethylbutyric acid) is added.

-

Extraction: SCFAs are extracted into an organic solvent (e.g., diethyl ether).

-

Derivatization (Optional but common): To improve chromatographic properties, SCFAs can be derivatized (e.g., to form propyl esters).

-

GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.

In Vitro Cell Culture Models

Cell lines are used to dissect the molecular mechanisms of SCFA action.

Example Protocol: Investigating the Effect of Butyrate on Adipocyte Lipid Metabolism:

-

Cell Culture: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

-

Treatment: Differentiated adipocytes are treated with varying concentrations of sodium butyrate (e.g., 0.5-5 mM) for a specified duration (e.g., 48 hours).

-

Lipid Content Analysis: Intracellular lipid accumulation is assessed by Oil Red O staining and quantification.

-

Gene and Protein Expression Analysis: The expression of key genes and proteins involved in lipolysis (e.g., HSL, ATGL) and lipogenesis is measured by qPCR and Western blotting, respectively.

Animal Models

Animal models, particularly mice, are invaluable for studying the systemic effects of SCFAs.

Example Protocol: GPR43 Knockout Mouse Model to Study SCFA-mediated GLP-1 Secretion:

-

Animal Model: GPR43 knockout mice and wild-type littermate controls are used.

-

Dietary Intervention: Mice are fed a high-fiber diet to stimulate endogenous SCFA production or are administered SCFAs directly via oral gavage or osmotic pumps.

-

Hormone Measurement: Blood samples are collected at various time points after the intervention, and plasma GLP-1 levels are measured using an ELISA kit.

-

Glucose Tolerance Test: An oral or intraperitoneal glucose tolerance test is performed to assess the impact on glucose homeostasis.

Conclusion and Future Directions

Short-chain fatty acids are undeniably central players in the intricate communication network between the gut microbiota and host metabolism. Their ability to act as both an energy source and as signaling molecules through GPCR activation and HDAC inhibition underscores their importance in maintaining metabolic homeostasis. The evidence strongly suggests that targeting SCFA production and signaling holds therapeutic potential for metabolic disorders such as obesity and type 2 diabetes.

Future research should focus on further elucidating the tissue-specific roles of individual SCFAs and their receptors, as well as understanding the complex interplay between diet, the microbiome, and host genetics in determining SCFA profiles. Well-controlled, long-term human intervention studies are crucial to translate the promising findings from preclinical models into effective nutritional and therapeutic strategies for improving metabolic health. The continued development of sophisticated analytical and experimental techniques will be instrumental in unraveling the full spectrum of SCFA-mediated effects on host physiology.

References

- 1. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. google.com [google.com]

- 6. metabolon.com [metabolon.com]

- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 9. m.youtube.com [m.youtube.com]

- 10. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of short chain fatty acids in insulin sensitivity - Consensus [consensus.app]

- 12. Short-chain fatty acids and insulin sensitivity: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-chain fatty acids and insulin sensitivity: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. verbbiotics.com [verbbiotics.com]

- 15. 5 Benefits of Butyrate and How Does It Support Gut Health? [guthealthydietitian.com]

- 16. consensus.app [consensus.app]

- 17. The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases [mdpi.com]

- 18. youtube.com [youtube.com]

The Biological Fate and Metabolism of Deuterated Butyrate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota, is a crucial molecule in maintaining host health. It serves as the primary energy source for colonocytes, influences gene expression through histone deacetylase (HDAC) inhibition, and has systemic effects on metabolism and inflammation.[1][2][3] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, offers a powerful tool for tracing the metabolic fate of butyrate in vivo and can potentially modify its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the biological fate and metabolism of deuterated butyrate, drawing upon established knowledge of both butyrate metabolism and the effects of deuteration on drug molecules.

Deuteration can alter the metabolic profile of a molecule due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions, particularly those involving oxidation by cytochrome P450 enzymes.[4][5] This can lead to a longer half-life, reduced clearance, and potentially altered metabolite profiles.[5][6] While specific in vivo data for deuterated butyrate is emerging, this guide synthesizes current understanding to provide a comprehensive resource for researchers.

Metabolism of Butyrate

Butyrate produced in the colon is primarily utilized by colonocytes, where it undergoes β-oxidation to produce ATP.[3] A smaller fraction enters the portal circulation and is transported to the liver, where it is further metabolized. Butyrate that escapes hepatic metabolism can reach systemic circulation and exert effects on peripheral tissues.[3]

Key Metabolic Pathways:

-

β-Oxidation: The primary catabolic pathway for butyrate in mitochondria, yielding acetyl-CoA which then enters the tricarboxylic acid (TCA) cycle.

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA derived from butyrate oxidation enters the TCA cycle, leading to the production of ATP and metabolic intermediates.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of HDACs, leading to hyperacetylation of histones and altered gene expression.[2][3][7]

Pharmacokinetics of Butyrate Formulations

While specific pharmacokinetic data for deuterated butyrate is not yet widely available, studies comparing different non-deuterated butyrate formulations provide valuable insights into its absorption and systemic appearance.

| Parameter | Tributyrin (TB) | Sodium Butyrate (NaB) | Lysine Butyrate (LysB) |

| Dose (mg of Butyric Acid) | 786 | 786 | 786 |

| Cmax (µg/mL) | 0.91 ± 1.65 | 2.51 ± 4.13 | 4.53 ± 7.56 |

| Tmax (min) | 51.5 ± 21.7 | 22.5 ± 7.91 | 20.0 ± 0.0 |

| AUC₀₋₂₁₀ (µg/mL/min) | 108 ± 190 | 144 ± 214 | 189 ± 306 |

| Table 1: Pharmacokinetic parameters of different butyrate formulations in human subjects. Data from a randomized, crossover clinical trial.[8][9] |

Note on Deuteration: The kinetic isotope effect would likely lead to a slower rate of metabolism for deuterated butyrate compared to its non-deuterated counterparts. This could result in a higher Cmax, a prolonged Tmax, and an increased AUC, reflecting greater systemic exposure.

Experimental Protocols

In Vivo Assessment of β-hydroxybutyrate Metabolism using Deuterium MRS

This protocol, while focused on β-hydroxybutyrate (a ketone body related to butyrate), provides a relevant framework for studying deuterated butyrate metabolism in the brain.

-

Animal Model: Nine-month-old mice.

-

Administration: Intravenous infusion via the tail vein at a dose of 3.11 g/kg over 90 minutes using a bolus variable infusion rate.

-

Monitoring: Cerebral metabolism was monitored using in vivo ²H-magnetic resonance spectroscopy (MRS) on a 9.4T preclinical MR scanner. Spectra were acquired with a temporal resolution of 6.25 minutes.

-

Data Analysis: An exponential model was fitted to the turnover curves of BHB and its downstream metabolite glutamate/glutamine (Glx) to determine the rate constants of metabolite turnover.[10]

Non-invasive Monitoring of Deuterium Incorporation from ²H₂O

This protocol demonstrates a method for tracing deuterium incorporation into various metabolites, including short-chain fatty acids, in real-time.

-

Animal Model: Healthy female mice.

-

Test Article: ²H₂O (80%, v/v) administered in drinking water over 13 days.

-

Monitoring: Real-time mass spectrometric analysis of volatile metabolites emitted through breath and skin was performed on multiple days using secondary electrospray ionization-high resolution mass spectrometry (SESI-HRMS).

-

Data Analysis: Raw mass spectra were converted to mzXML, and average spectra were computed. The data was then recalibrated and centroided to identify mass spectral features with ²H incorporation.[11]

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of Deuterated Butyrate

Caption: Overview of deuterated butyrate's metabolic pathways.

Experimental Workflow for In Vivo Deuterated Butyrate Tracing

Caption: Workflow for in vivo deuterated butyrate studies.

Mechanism of Butyrate as an HDAC Inhibitor

References

- 1. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 9. researchgate.net [researchgate.net]

- 10. In vivo assessment of β-hydroxybutyrate metabolism in mouse brain using deuterium (2 H) MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mednexus.org [mednexus.org]

Discovering the applications of Methyl-d3 butyrate in proteomics.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Methyl-d3 butyrate and its analogs in the field of proteomics. While direct, widespread use of this compound for metabolic labeling of proteins is not extensively documented, its utility as an internal standard is established. Furthermore, the principles of stable isotope labeling with short-chain fatty acids are well-demonstrated, primarily through studies using 13C-labeled butyrate to investigate protein post-translational modifications. This guide will delve into both the established and analogous applications, providing detailed methodologies and conceptual frameworks for researchers.

This compound as an Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are the gold standard for accurate quantification in mass spectrometry-based analyses. This compound, and more commonly its derivative sodium-2-Keto-3-methyl-d3-butyrate-3,4,4,4d4, serves as an ideal internal standard for the quantification of short-chain fatty acids (SCFAs) and branched-chain keto acids (BCKAs) in complex biological matrices. The key advantage of using a deuterated standard is its chemical similarity to the analyte of interest, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation in the mass spectrometer.

Experimental Protocol: Quantification of Branched-Chain Keto Acids (BCKAs) using a Deuterated Internal Standard

This protocol is adapted from methodologies described in studies of branched-chain amino acid catabolism.[1][2]

Objective: To accurately quantify BCKAs in tissue or cell extracts using UPLC-MS/MS with a deuterated internal standard.

Materials:

-

Tissue or cell sample

-

Internal Standard (ISTD) solution: 0.8 ng/µL of sodium-2-Keto-3-methyl-d3-butyrate-3,4,4,4d4 (KIVd7) in water

-

6M Perchloric acid

-

Derivatization agent: 25 mM o-Phenylenediamine (OPD) in 2 M HCl

-

UPLC-MS/MS system with a C18 column

Procedure:

-

Sample Homogenization: Homogenize 500,000 cells or a small tissue sample in 120 µL of the internal standard solution and 120 µL of 6M perchloric acid.

-

Protein Precipitation: Centrifuge the homogenate at 16,500 x g for 15 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

Derivatization: Combine 50 µL of the supernatant with 500 µL of 25 mM OPD in 2 M HCl. Vortex and incubate at 80°C for 20 minutes with shaking.

-

Cooling and Centrifugation: Cool the derivatized sample on ice for 5 minutes and then centrifuge to pellet any precipitate.

-

UPLC-MS/MS Analysis: Analyze the supernatant using a UPLC-MS/MS system. BCKAs are quantified using multiple reaction monitoring (MRM) and calibrated against the internal standard.

Data Presentation: Representative Quantitative Data

The following table illustrates the type of quantitative data that can be obtained from such an experiment. The concentrations are hypothetical but representative of expected results.

| Analyte | Control Group (ng/mL) | Treatment Group (ng/mL) | Fold Change | p-value |

| α-ketoisocaproate (KIC) | 150 ± 25 | 225 ± 30 | 1.5 | <0.05 |

| α-keto-β-methylvalerate (KMV) | 80 ± 15 | 110 ± 20 | 1.38 | <0.05 |

| α-ketoisovalerate (KIV) | 120 ± 20 | 180 ± 25 | 1.5 | <0.05 |

Experimental Workflow: Quantification of SCFAs

The following diagram illustrates the general workflow for the quantification of short-chain fatty acids using a deuterated internal standard.

Metabolic Labeling with Stable Isotope-Labeled Butyrate for Proteomics

While direct evidence for this compound in protein labeling is scarce, the use of 13C-labeled butyrate to trace its metabolic fate into histone acetylation provides a powerful analogous application in proteomics.[3] Butyrate is a well-known histone deacetylase (HDAC) inhibitor, but it can also be metabolized to acetyl-CoA, the essential cofactor for histone acetyltransferases (HATs). Stable isotope tracing can unequivocally demonstrate this metabolic contribution to protein post-translational modifications.

Experimental Protocol: Tracing 13C-Butyrate into Histone Acetylation

This protocol is based on the methodology for tracing the metabolic fate of labeled butyrate.[3]

Objective: To determine the incorporation of carbon from 13C-labeled butyrate into acetylated histones in cultured cells.

Materials:

-

Caco-2 cells (or other relevant cell line)

-

Cell culture medium

-

1 mM U-13C-Butyrate

-

Histone extraction buffers

-

Trypsin

-

LC-MS/MS system for proteomic analysis

Procedure:

-

Cell Culture and Labeling: Culture Caco-2 cells to confluency. Replace the medium with fresh medium containing 1 mM 13C-labeled butyrate. Incubate for various time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).

-

Histone Extraction: Harvest the cells and perform nuclear isolation followed by histone extraction using standard protocols.

-

Protein Digestion: Digest the extracted histones with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

-

Data Analysis: Search the MS/MS data against a protein database to identify histone peptides. Look for a mass shift in acetylated histone peptides corresponding to the incorporation of 13C from the labeled butyrate into the acetyl group.

Data Presentation: Expected Isotope Incorporation into Histone Peptides

The following table shows hypothetical data on the percentage of labeled acetylated histone H3 peptides over time, demonstrating the metabolic incorporation of 13C from butyrate.

| Time Point | % Labeled Acetylated H3K9 | % Labeled Acetylated H3K14 |

| 0 min | 0% | 0% |

| 30 min | 15% | 12% |

| 1 hour | 25% | 22% |

| 6 hours | 40% | 38% |

| 24 hours | 42% | 40% |

Experimental Workflow: Metabolic Labeling and PTM Analysis

This diagram illustrates the workflow for tracing the incorporation of labeled butyrate into histone modifications.

Butyrate-Modulated Signaling Pathways in Proteomics

Butyrate exerts significant effects on cellular signaling pathways, which can be investigated using quantitative proteomics. As an HDAC inhibitor, butyrate can alter the expression of numerous proteins involved in cell cycle regulation, apoptosis, and cellular metabolism.[4][5] Proteomic studies on butyrate-treated cells have identified changes in several key pathways.

Signaling Pathway: Butyrate's Effect on Apoptosis

The following diagram illustrates how butyrate can influence apoptotic signaling pathways, leading to changes in the proteome.[6][7]

Conclusion

While this compound's primary application in proteomics-related research is as a robust internal standard for the quantification of small molecules, the broader concept of using stable isotope-labeled short-chain fatty acids holds significant promise for elucidating protein modifications and metabolic pathways. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute experiments aimed at understanding the intricate roles of butyrate and other SCFAs in cellular proteomics. Future advancements in metabolomics and proteomics will likely see an expanded use of such labeled molecules to unravel the complex interplay between metabolism and protein function in health and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | Adverse Outcomes in Obese Cardiac Surgery Patients Correlates With Altered Branched-Chain Amino Acid Catabolism in Adipose Tissue and Heart [frontiersin.org]

- 3. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Proteomic analysis of butyrate effects and loss of butyrate sensitivity in HT29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Stable Isotope Labeling for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling for metabolic flux analysis (MFA), a powerful technique to elucidate the intricate workings of cellular metabolism. From experimental design to data interpretation, this document offers a detailed roadmap for researchers seeking to quantify metabolic pathway activity, identify therapeutic targets, and understand disease-related metabolic reprogramming.

Core Principles of Stable Isotope Labeling and Metabolic Flux Analysis

Stable isotope labeling involves the introduction of non-radioactive, heavy isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H) into a biological system.[1] These labeled atoms act as tracers, allowing researchers to follow their incorporation into various metabolites. Metabolic Flux Analysis (MFA) is the analytical and computational framework used to interpret the resulting isotopic labeling patterns in intracellular metabolites.[2][3] By measuring these patterns, typically with mass spectrometry or NMR, the rates of metabolic reactions (fluxes) can be quantified.[4]

The fundamental concept behind MFA is that the isotopic labeling distribution of a metabolite is a direct consequence of the fluxes through the metabolic pathways that produce and consume it.[2][3] This allows for the determination of relative and absolute flux rates, providing a dynamic view of cellular metabolism that is not achievable through static measurements of metabolite concentrations alone.[2][3]

The Experimental Workflow: A Logical Overview

The process of conducting a stable isotope labeling experiment for metabolic flux analysis can be broken down into several key stages, from initial experimental design to the final flux map.

Detailed Experimental Protocols

A successful MFA experiment hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for the key steps.

Cell Culture and Isotope Labeling

This protocol is a general guideline for adherent mammalian cells using ¹³C-glucose as the tracer.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (FBS)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvesting.

-

Adaptation to Labeled Medium: The day after seeding, replace the standard medium with an experimental medium containing the ¹³C-labeled substrate. For example, for glucose labeling, use glucose-free DMEM supplemented with 10% dialyzed FBS and the desired concentration of [U-¹³C₆]glucose (typically the same concentration as glucose in the standard medium, e.g., 25 mM).

-

Achieving Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration is cell line-dependent and should be determined empirically, but a common starting point is 24 hours.[5]

Metabolism Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

Materials:

Procedure:

-

Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Quenching: Immediately add liquid nitrogen to the culture plate to flash-freeze the cells and quench metabolism.[2][6]

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., -80°C 80% methanol) to the frozen cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Cell Lysis and Protein Precipitation: Vortex the cell lysate and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.

-

Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common analytical platform for MFA.

Instrumentation and Parameters (Example):

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp to 325°C at 10°C/minute

-

Hold at 325°C for 10 minutes

-

-

Ion Source: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-600

Sample Derivatization for GC-MS: Many polar metabolites are not volatile enough for GC analysis and require chemical derivatization. A common two-step derivatization is:

-

Methoximation: Protects carbonyl groups. Incubate the dried metabolite extract with methoxyamine hydrochloride in pyridine.

-

Silylation: Increases volatility. Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate.

Data Presentation: Quantitative Metabolic Fluxes

The following table presents a hypothetical but representative dataset illustrating the effect of activating a signaling pathway (e.g., mTORC1) on central carbon metabolism fluxes in a cancer cell line. Fluxes are normalized to the glucose uptake rate.

| Metabolic Reaction | Control Cells (Relative Flux) | Activated Signaling (Relative Flux) |

| Glucose Uptake | 100 | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 | 95 |

| Pentose Phosphate Pathway (oxidative) | 10 | 25 |

| Pyruvate -> Lactate | 70 | 80 |

| Pyruvate -> Acetyl-CoA (PDH) | 15 | 15 |

| TCA Cycle (Citrate Synthase) | 15 | 15 |

Visualization of Signaling and Metabolic Pathways

mTORC1 Signaling and its Impact on Glucose Metabolism

The mTORC1 signaling pathway is a central regulator of cell growth and metabolism.[1][7][8] Its activation, often observed in cancer, leads to a reprogramming of glucose metabolism to support anabolic processes.[9][10] This is achieved in part by promoting the expression of genes involved in glycolysis and the pentose phosphate pathway.[1]

Conclusion and Future Directions

Stable isotope labeling coupled with metabolic flux analysis provides an unparalleled view of cellular metabolism. The detailed protocols and conceptual framework presented in this guide offer a solid foundation for researchers to apply this technique in their own work. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, and as computational modeling tools become more sophisticated, the scope and precision of MFA will undoubtedly expand. This will further empower scientists in basic research and drug development to unravel the complexities of metabolic regulation in health and disease.

References

- 1. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis and Visualization [acs.figshare.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 9. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Utilizing Methyl-d3 Butyrate as an Internal Standard for Accurate Quantification of Butyrate by GC-MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the use of Methyl-d3 butyrate as an internal standard in the quantitative analysis of butyrate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, including extraction and derivatization, as well as GC-MS instrument parameters and data analysis. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification.

Introduction

Short-chain fatty acids (SCFAs), such as butyrate, are key metabolites produced by the gut microbiota and play a significant role in host physiology and metabolism. Accurate quantification of butyrate in various biological matrices is essential for understanding its role in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like SCFAs. However, the volatility of these analytes can lead to variability during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for analyte loss and variations in instrument response, leading to reliable and reproducible quantification.[1][2] This document outlines a comprehensive protocol for the analysis of butyrate using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Butyric acid standard

-

This compound (internal standard)

-

Methanol (anhydrous)

-

Acetyl chloride or Sulfuric acid (catalyst for esterification)

-

Organic solvent for extraction (e.g., Diethyl ether or Hexane)

-

Sodium sulfate (anhydrous)

-

Sample matrix (e.g., plasma, fecal water, cell culture supernatant)

Sample Preparation: Extraction and Derivatization

The following protocol describes the conversion of butyric acid to its more volatile methyl ester derivative for GC-MS analysis.

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma, 100 mg of homogenized feces) and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. Add a known amount of this compound internal standard solution to each sample, calibration standard, and quality control sample. The concentration of the internal standard should be within the linear range of the assay.

-

Acidification: Acidify the samples by adding a small volume of a strong acid (e.g., HCl) to protonate the butyrate, making it more extractable into an organic solvent.

-

Extraction: Add an organic solvent (e.g., 500 µL of diethyl ether), vortex vigorously for 2 minutes, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Solvent Transfer: Carefully transfer the organic (upper) layer to a clean microcentrifuge tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Derivatization (Methyl Esterification):

-

Prepare a fresh solution of 10% acetyl chloride in anhydrous methanol (or 2% sulfuric acid in methanol).

-

Add 100 µL of the derivatization reagent to the dried organic extract.

-

Incubate the mixture at 60°C for 1 hour to convert butyric acid to methyl butyrate.

-

-

Neutralization: After incubation, cool the samples and neutralize the reaction by adding a small amount of a weak base (e.g., sodium bicarbonate solution) until effervescence ceases.

-

Final Extraction: Add a small volume of hexane, vortex, and centrifuge. Transfer the upper hexane layer containing the methyl esters to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of methyl butyrate. Instrument conditions should be optimized for the specific instrument being used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| MS Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methyl butyrate | 74 | 43, 59 |

| This compound | 77 | 43, 62 |

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative data for the analysis of butyrate using a deuterated internal standard. These values are representative and should be established for each specific assay.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (µM) | Correlation Coefficient (r²) |

| Butyrate | 1 - 1000 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µM) | LOQ (µM) |

| Butyrate | 0.5 | 1.5 |

Table 3: Accuracy and Precision

| Analyte | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Butyrate | 10 | < 10% | < 15% | 90 - 110% |

| 100 | < 8% | < 12% | 92 - 108% | |

| 500 | < 5% | < 10% | 95 - 105% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for butyrate quantification.

Logic of Internal Standard Correction

Caption: Logic of internal standard correction.

References

Application Note & Protocol: Quantification of Short-Chain Fatty Acids in Biological Samples Using an Isotopic Dilution Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are volatile fatty acids primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2] These metabolites are crucial signaling molecules that play a significant role in host health, including regulating energy metabolism, immune function, and gut homeostasis.[3][4] Dysregulation of SCFA levels has been implicated in various diseases, including inflammatory bowel disease, obesity, and diabetes.[5] Consequently, accurate quantification of SCFAs in biological matrices is essential for understanding their physiological roles and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantification of SCFAs in biological samples using a stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic dilution method offers high accuracy and precision by using stable isotope-labeled internal standards to correct for variations in sample preparation and matrix effects during analysis.[6][7]

Principle of the Isotopic Dilution Assay

The isotopic dilution assay is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The stable isotope-labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the endogenous (unlabeled) analyte to the known amount of the added (labeled) internal standard using a mass spectrometer, the initial concentration of the endogenous analyte in the sample can be accurately determined. This method effectively compensates for analyte loss during extraction and derivatization, as well as for matrix-induced ionization suppression or enhancement in the mass spectrometer.

Experimental Protocol

This protocol describes the quantification of SCFAs in fecal samples using an isotopic dilution assay with 3-nitrophenylhydrazine (3-NPH) derivatization followed by LC-MS/MS analysis.[6][8]

1. Materials and Reagents

-

SCFA Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, and isovaleric acid.

-

Stable Isotope-Labeled Internal Standards: ¹³C₂,D₃-Acetic acid, D₅-Propionic acid, D₇-Butyric acid.

-